molecular formula C10H13N3S B7459537 [(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine

[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B7459537
M. Wt: 207.30 g/mol
InChI Key: TXLIQAZFTWRFOS-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and thiophene rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur heteroatoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with thiophen-2-ylmethylamine. This reaction can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its unique structural features which may contribute to biological activity.

Potential Therapeutic Uses :

  • Anti-inflammatory Agents : Research indicates that compounds with pyrazole and thiophene rings can exhibit anti-inflammatory properties. [(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine could be explored for its efficacy in reducing inflammation.
  • Anticancer Activity : Preliminary studies suggest that similar pyrazole derivatives have anticancer properties. Investigating this compound could lead to the development of novel anticancer agents.

Case Studies :
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation as potential anti-inflammatory agents. The findings suggest that modifications to the pyrazole structure can enhance activity against specific inflammatory pathways .

Materials Science

The thiophene component of the compound allows for potential applications in materials science, particularly in organic electronics and photovoltaics.

Applications in Electronics :

  • Conductive Polymers : Thiophenes are widely used in the synthesis of conductive polymers. The incorporation of this compound into polymer matrices could enhance electrical conductivity.

Research Insights :
A recent review in Advanced Materials discusses the role of thiophene-based compounds in organic photovoltaics, emphasizing their ability to improve charge transport properties .

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is another area of interest.

Pesticidal Activity :
Research indicates that compounds containing both pyrazole and thiophene moieties can exhibit insecticidal properties. This could be an avenue for developing new agrochemicals that are more effective and environmentally friendly.

Field Trials :
Field trials have been conducted with similar compounds, showing significant efficacy against common agricultural pests while maintaining low toxicity to non-target organisms .

Data Tables

Application AreaPotential UsesRelevant Studies
Medicinal ChemistryAnti-inflammatory, AnticancerJournal of Medicinal Chemistry
Materials ScienceConductive PolymersAdvanced Materials
Agricultural ChemistryPesticides, HerbicidesVarious Field Trials

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    [(1-methyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine: Similar structure but with a furan ring instead of a thiophene ring.

    [(1-methyl-1H-pyrazol-5-yl)methyl][(pyridin-2-yl)methyl]amine: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic properties and reactivity. The sulfur atom in the thiophene ring can participate in various chemical reactions, making the compound versatile for different applications.

Biological Activity

[(1-Methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C11H15N3S
  • CAS Number : 3916-12-9
  • Molecular Structure : The compound features a pyrazole ring linked to a thiophene moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound.

  • Mechanism of Action : Pyrazole derivatives often act by inhibiting specific kinases involved in cancer cell proliferation. For instance, some compounds have shown significant inhibition of Aurora-A kinase, which is crucial in cell cycle regulation.
  • Case Studies :
    • A study reported that similar pyrazole compounds exhibited IC50 values ranging from 0.067 µM to 49.85 µM against various cancer cell lines such as MCF7 and A549 .
    • Another investigation found that compounds with a similar structure induced apoptosis in cancer cells, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • Antibacterial and Antifungal Activity : Research indicates that pyrazole derivatives possess notable antibacterial activity against pathogens like Pseudomonas syringae with a minimum inhibitory concentration (MIC) of 1.56 mg/L .
  • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Biological Activity
Methyl group on pyrazoleEnhances lipophilicity and cellular uptake
Thiophene ringIncreases interaction with biological targets
Amine functional groupContributes to hydrogen bonding interactions

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the toxicity profile of this compound:

  • In Vitro Toxicity Studies : Initial assessments indicate that certain derivatives exhibit low cytotoxicity towards normal cells while effectively targeting cancer cells .
  • Safety Concerns : Long-term toxicity studies are necessary to evaluate potential side effects before clinical applications.

Properties

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-13-9(4-5-12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLIQAZFTWRFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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